molecular formula C22H25NO2 B3057818 N-(4,4-Diphenyl-3-butenyl)nipecotic acid CAS No. 85375-85-5

N-(4,4-Diphenyl-3-butenyl)nipecotic acid

Cat. No.: B3057818
CAS No.: 85375-85-5
M. Wt: 335.4 g/mol
InChI Key: TXQKSMSLZVKQBI-UHFFFAOYSA-N
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Scientific Research Applications

SKF89976A has a wide range of scientific research applications, including:

Mechanism of Action

“N-(4,4-Diphenyl-3-butenyl)nipecotic acid” works by inhibiting the uptake of GABA, thereby enhancing GABAergic inhibitory neurotransmission. This mechanism of action has been found to be effective in the treatment of seizures in epileptic and other neurological disorders .

Future Directions

The future directions for “N-(4,4-Diphenyl-3-butenyl)nipecotic acid” involve the continued investigation of GAT subtype-specific compounds for the management of epilepsy and other CNS disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SKF89976A involves a Finkelstein SN2 alkylation reaction between 1,1-diphenyl-4-bromobutene and ethyl nipecotate. The reaction proceeds as follows:

    Starting Materials: 1,1-diphenyl-4-bromobutene and ethyl nipecotate.

    Reaction Conditions: The alkylation reaction is carried out under basic conditions, typically using a strong base such as sodium hydride or potassium tert-butoxide.

    Product Formation: The resulting product is N-(4,4-diphenyl-3-butenyl)-3-piperidinecarboxylic acid ethyl ester.

    Optional Saponification: The ester group can be hydrolyzed to yield the final amino acid compound, SKF89976A.

Industrial Production Methods

Industrial production of SKF89976A follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

SKF89976A primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperidine ring and the butenyl chain. Common reactions include:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is SKF89976A, which is the carboxylic acid derivative of the initial ester compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SKF89976A

SKF89976A is unique due to its high selectivity for the GAT-1 transporter and its potent anticonvulsant activity. Unlike some other GABA reuptake inhibitors, SKF89976A has a well-defined mechanism of action and has been extensively studied in both in vitro and in vivo models .

Properties

IUPAC Name

1-(4,4-diphenylbut-3-enyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c24-22(25)20-13-7-15-23(17-20)16-8-14-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,14,20H,7-8,13,15-17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQKSMSLZVKQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101005836
Record name 1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85375-85-5
Record name SKF 89976
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85375-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,4-diphenyl-3-butenyl)nipecotic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085375855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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